

# In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)pyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	5-Methyl-2-(trifluoromethyl)pyridine
Cat. No.:	B1316942

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methyl-2-(trifluoromethyl)pyridine**, a key building block in medicinal chemistry and materials science. This document details its chemical identity, physical properties, and available synthetic methodologies.

## Core Compound Identity and Properties

**5-Methyl-2-(trifluoromethyl)pyridine** is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) registry number 1620-71-9.<sup>[1]</sup> Its structure features a pyridine ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position. This combination of functional groups imparts unique electronic and steric properties, making it a valuable synthon in the development of novel pharmaceuticals and functional materials.

A summary of the key physicochemical properties of **5-Methyl-2-(trifluoromethyl)pyridine** is presented in the table below.

Property	Value
CAS Number	1620-71-9
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> N
Molecular Weight	161.13 g/mol
Boiling Point	147.2 °C
Flash Point	42.8 °C
Density	1.216 g/cm <sup>3</sup>

## Chemical Structure

The chemical structure of **5-Methyl-2-(trifluoromethyl)pyridine** is depicted below. The diagram illustrates the arrangement of the methyl and trifluoromethyl groups on the pyridine ring.

Figure 1. Chemical structure of **5-Methyl-2-(trifluoromethyl)pyridine**.

## Experimental Data

At the time of this report, detailed experimental data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectra for **5-Methyl-2-(trifluoromethyl)pyridine**, are not readily available in publicly accessible databases. Researchers requiring this information are advised to acquire it experimentally upon synthesis or purchase of the compound.

## Synthesis and Experimental Protocols

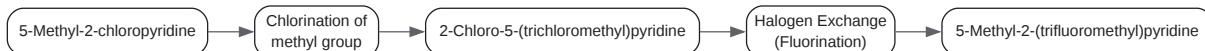
While a specific, detailed experimental protocol for the synthesis of **5-Methyl-2-(trifluoromethyl)pyridine** is not widely published, general synthetic strategies for trifluoromethylpyridines can be adapted. The primary methods for introducing a trifluoromethyl group onto a pyridine ring include:

- Halogen Exchange Reactions: This is a common method that involves the fluorination of a corresponding trichloromethyl-pyridine derivative. For example, 2-chloro-5-

(trichloromethyl)pyridine can be treated with a fluorinating agent, such as antimony trifluoride or hydrogen fluoride, to yield the trifluoromethyl group.[2][3]

- Building Block Approach: This strategy involves the cyclocondensation of smaller fragments, where one of the precursors already contains the trifluoromethyl group. This method allows for the construction of the pyridine ring with the desired substitution pattern.

A potential synthetic pathway to **5-Methyl-2-(trifluoromethyl)pyridine** could start from a readily available picoline derivative. A generalized workflow is presented below, which would require optimization for this specific target molecule.



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Figure 2. A potential synthetic workflow for **5-Methyl-2-(trifluoromethyl)pyridine**.

Disclaimer: The provided synthetic workflow is a general representation and has not been experimentally validated for the synthesis of **5-Methyl-2-(trifluoromethyl)pyridine**. Researchers should consult the relevant chemical literature and perform appropriate safety assessments before attempting any chemical synthesis.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)